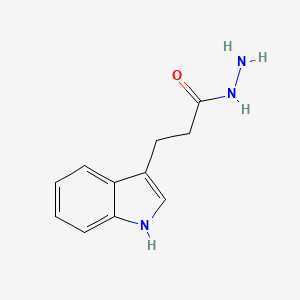

3-(1H-Indol-3-yl)propanohydrazide

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Drug Discovery and Development

The indole scaffold, a fusion of a benzene (B151609) ring and a pyrrole (B145914) ring, is a cornerstone in modern drug discovery and development. mdpi.comeurekaselect.com Its prevalence in a vast array of natural products, including the essential amino acid tryptophan and vital biomolecules like serotonin (B10506) and melatonin (B1676174), underscores its inherent biological relevance. researcher.life This natural precedent has inspired chemists to explore the therapeutic potential of synthetic indole derivatives, leading to a remarkable number of approved drugs and clinical candidates. mdpi.combenthamdirect.com

The versatility of the indole ring lies in its ability to interact with a wide range of biological targets. nih.gov Its aromatic nature allows for various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for binding to proteins and enzymes. Furthermore, the nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, while the C2 and C3 positions of the indole nucleus are amenable to a variety of chemical modifications, allowing for the fine-tuning of pharmacological activity. mdpi.com

The therapeutic applications of indole-containing compounds are remarkably broad, spanning a multitude of disease areas. nih.gov They have been successfully developed as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. mdpi.comresearcher.lifenih.gov For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core. mdpi.com In oncology, indole derivatives have shown promise by targeting various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer progression. mdpi.comresearcher.life The ability to disrupt bacterial membranes and inhibit biofilm formation has also positioned indole derivatives as promising antimicrobial agents. mdpi.com This multifaceted therapeutic potential solidifies the indole scaffold as a "privileged structure" in medicinal chemistry, continually providing a fertile ground for the design and discovery of new drugs. eurekaselect.com

Pharmacological Relevance of Hydrazide and Hydrazone Moieties in Bioactive Agents

The hydrazide (-CONHNH2) and its corresponding hydrazone (-C=NNH-) derivatives represent another class of functional groups with significant pharmacological importance. mdpi.comtpcj.orgwisdomlib.org These moieties are key components in a number of clinically used drugs and are actively investigated for their diverse biological activities. researchgate.net The presence of the nitrogen-nitrogen single bond in hydrazides and the carbon-nitrogen double bond in hydrazones imparts unique chemical properties that contribute to their biological effects. nih.gov

Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and can also exhibit biological activity in their own right. mdpi.comresearchgate.net They are known to possess antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.com A notable example is Isoniazid (B1672263), a primary drug used in the treatment of tuberculosis, which is a hydrazide derivative of isonicotinic acid. researchgate.net

Hydrazones, often synthesized from the condensation of hydrazides with aldehydes or ketones, are particularly versatile. mdpi.com The hydrazone moiety can engage in hydrogen bonding and coordinate with metal ions, facilitating interactions with biological targets. nih.gov This structural feature has been exploited in the design of a wide array of therapeutic agents, including those with antimicrobial, anti-inflammatory, analgesic, and anticancer activities. wisdomlib.orgnih.gov The ability of the hydrazone group to act as a bioisostere for other functional groups further enhances its utility in drug design. tpcj.org Research has shown that the incorporation of different substituents into the hydrazone structure can significantly modulate the pharmacological profile, allowing for the optimization of potency and selectivity. nih.gov

Overview of Academic Research Directions for Indole Hydrazide Derivatives in Medicinal Chemistry

The strategic combination of the privileged indole scaffold with the pharmacologically active hydrazide moiety has given rise to a vibrant area of research focused on indole hydrazide derivatives. These hybrid molecules are being explored for a wide range of therapeutic applications, leveraging the synergistic effects of their constituent parts.

A significant focus of current research is on the development of novel anticancer agents . nih.govnih.gov Scientists are synthesizing and evaluating new series of indole hydrazide derivatives for their ability to inhibit the proliferation of various cancer cell lines. nih.gov Studies have shown that some of these compounds can induce apoptosis (programmed cell death) and cause DNA damage in cancer cells, highlighting their potential as chemotherapeutic agents. nih.gov For example, one study reported an indolylhydrazone derivative that exhibited significant anticancer activity against colon cancer cell lines. nih.gov Another research effort detailed novel indole hydrazide derivatives that demonstrated potent antiproliferative activity against breast cancer cells by inducing cell cycle arrest and apoptosis. nih.gov

Another prominent research avenue is the pursuit of new antimicrobial agents , particularly in the face of rising antimicrobial resistance. researchgate.net Indole hydrazide derivatives are being investigated for their activity against a spectrum of bacteria and fungi. researchgate.net For instance, some synthesized N-(substituted benzylidene)-2-(5-methoxy-1H-indolyl)acetohydrazide derivatives have shown promising antibacterial activity. researchgate.net The development of indole-based 4-thiazolidinones from indolylhydrazones has also yielded compounds with notable antitubercular activity against Mycobacterium tuberculosis. nih.gov

Furthermore, the anti-inflammatory potential of indole hydrazide derivatives is an active area of investigation. nih.gov Researchers are exploring the mechanisms by which these compounds exert their anti-inflammatory effects, with some studies pointing to the modulation of inflammatory pathways involving nitric oxide and cytokines. nih.gov

The synthesis of these derivatives often involves the reaction of an indole-containing carboxylic acid with hydrazine (B178648) hydrate (B1144303) to form the hydrazide, which can then be further reacted to produce a variety of hydrazone derivatives. researchgate.net The structural diversity achievable through this synthetic route allows for the exploration of structure-activity relationships, a key aspect of medicinal chemistry research aimed at optimizing the therapeutic properties of these promising compounds.

Interactive Data Table: Indole Hydrazide Derivatives Research

| Compound Class | Therapeutic Target | Key Findings |

| Indolylhydrazones | Anticancer (Colon Cancer) | Exhibited interesting anticancer profile with selectivity toward colon cancer cell line COLO 205. nih.gov |

| Indole Hydrazide Derivatives | Anticancer (Breast Cancer) | Induced apoptosis, DNA damage, and cell cycle arrest in MCF-7 breast cancer cells. nih.gov |

| Indole-based 4-thiazolidinones | Antitubercular | Displayed notable activity against Mycobacterium tuberculosis H37Rv. nih.gov |

| N-(substituted benzylidene)-2-(5-methoxy-1H-indolyl)acetohydrazide | Antibacterial | Showed inhibitory activity against various bacterial strains. researchgate.net |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | Anti-inflammatory | Reduced leukocyte migration and inflammatory cytokine levels. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-14-11(15)6-5-8-7-13-10-4-2-1-3-9(8)10/h1-4,7,13H,5-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDWJFLEEAHMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174353 | |

| Record name | 3-(1H-Indol-3-yl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20401-90-5 | |

| Record name | 3-(1H-Indol-3-yl)propanohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020401905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-Indol-3-yl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-INDOLEPROPIONIC ACID HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 3 1h Indol 3 Yl Propanohydrazide and Its Analogues

General Synthetic Routes to Indole (B1671886) Hydrazide Core Structures

The construction of the indole hydrazide scaffold fundamentally involves two key stages: the formation of the indole ring itself and the subsequent elaboration of the side chain to incorporate the hydrazide functional group.

Historically, the Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for forming the indole nucleus. testbook.comwikipedia.orgnih.gov This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. testbook.combyjus.com The mechanism proceeds through a jk-sci.comjk-sci.com-sigmatropic rearrangement of a protonated enamine tautomer, followed by cyclization and the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgnih.gov A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts. testbook.comnih.gov

Once the indole core is established with an appropriate functional group at the C-3 position, such as a carboxylic acid or its ester, the hydrazide moiety is typically introduced. The most common and direct method for synthesizing acyl hydrazides is the hydrazinolysis of an ester. nih.govnih.gov This reaction involves heating the corresponding methyl or ethyl ester with hydrazine (B178648) hydrate (B1144303), often in an alcohol solvent like ethanol (B145695). nih.govnih.gov This nucleophilic acyl substitution reaction is an efficient way to convert esters into the desired hydrazides. For instance, indole-3-carboxylic acid hydrazide and indole-2-carboxylic acid hydrazide are readily prepared from their corresponding ethyl or methyl esters by refluxing with hydrazine hydrate. nih.govresearchgate.net Other methods include the reaction of an acyl chloride with hydrazine or more recently developed metal-free routes from N-tosylhydrazones. organic-chemistry.org

Synthesis of 3-(1H-Indol-3-yl)propanohydrazide as a Pivotal Intermediate

The specific synthesis of this compound serves as a prime example of the general strategies discussed. This compound is a pivotal intermediate, providing a reactive handle for further molecular elaboration. The synthesis commences with a suitable precursor, typically indole-3-propionic acid or its corresponding ester, methyl 3-(1H-indol-3-yl)propanoate. nih.govnih.gov

In a representative procedure, the synthesis is achieved by refluxing the methyl ester of indole-3-propionic acid with an excess of hydrazine hydrate in ethanol for several hours. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, often in an ice-water bath, to induce precipitation of the product. The resulting crystalline solid is then collected by filtration and can be further purified by recrystallization from ethanol to yield pure this compound. nih.gov

The starting material, indole-3-propionic acid, can be synthesized through various methods, including the reaction of indole with acrylic acid at high temperatures in the presence of a base. google.com The acid is then converted to its methyl ester by reacting it with methanol (B129727) in the presence of an acid catalyst or using a reagent like thionyl chloride. nih.gov

Derivatization to Indole Hydrazones and N-Acyl Hydrazones

The true synthetic utility of this compound lies in its ability to be readily converted into a wide range of derivatives, most notably hydrazones. The N-acylhydrazone (NAH) fragment is a recognized pharmacophore, and its synthesis is generally straightforward. nih.gov

The standard method for preparing these derivatives is the condensation reaction between the hydrazide and a diverse selection of aldehydes or ketones. researchgate.net This reaction is typically carried out by refluxing the indole hydrazide and the chosen carbonyl compound in a solvent such as ethanol, often with a few drops of an acid catalyst like glacial acetic acid to facilitate the dehydration process. nih.gov This modular approach allows for the generation of large libraries of indole hydrazone compounds by simply varying the aldehyde or ketone component. For example, reacting indole-3-propionic acid hydrazide with various substituted benzaldehydes yields a series of N'-benzylidene-3-(1H-indol-3-yl)propanohydrazides. nih.gov

This derivatization strategy has been successfully applied to produce a variety of indole-based hydrazones, showcasing the versatility of the indole hydrazide core.

| Indole Hydrazide Precursor | Carbonyl Compound | Resulting Hydrazone Derivative Type | Reference |

|---|---|---|---|

| Indole-3-propionic acid hydrazide | Substituted Benzaldehydes | N'-(substituted-benzylidene)propanehydrazides | nih.gov |

| Indole-2-carboxylic acid hydrazide | Aromatic Aldehydes | N'-(aryl-methylene)carbohydrazides | researchgate.net |

| Indole-3-carbohydrazide | Aromatic Aldehydes | N'-(aryl-methylene)carbohydrazides | nih.gov |

| 2-Chloroindole-3-carbaldehyde | Acylhydrazides | Indole-methylenehydrazides | researchgate.net |

Metal-Catalyzed Approaches in Indole Synthesis and Functionalization

Modern synthetic organic chemistry has been revolutionized by the advent of transition-metal catalysis, and the synthesis of functionalized indoles is no exception. While classical methods like the Fischer synthesis are robust, metal-catalyzed reactions offer unparalleled efficiency and regioselectivity for the C-H functionalization of the indole ring. nih.govrsc.org These methods allow for the direct introduction of various substituents onto the indole core, bypassing the need for pre-functionalized starting materials. acs.org

Catalysts based on palladium, rhodium, ruthenium, copper, cobalt, and iron have been extensively studied for this purpose. nih.govncl.res.in These metals can catalyze a wide array of transformations, including arylation, alkenylation, alkylation, and amidation, at specific positions of the indole ring. rsc.org The regioselectivity (i.e., whether functionalization occurs at the C2, C3, or positions on the benzene (B151609) ring like C4-C7) can often be controlled by the choice of metal catalyst, ligands, and the presence of a directing group on the indole nitrogen. nih.govacs.org

For instance, directing groups such as N-alkoxycarbamoyl can steer functionalization to specific sites. nih.gov Palladium catalysis has been used in modified versions of the Fischer indole synthesis, where N-arylhydrazones are formed via cross-coupling reactions. wikipedia.org Rhodium catalysts are particularly effective for C-H activation and annulation reactions to build complex polycyclic indole structures. researchgate.net These advanced catalytic systems provide powerful tools for creating a diverse range of indole precursors that can subsequently be converted into novel hydrazide analogues, which would be difficult to access through traditional routes.

| Transition Metal | Typical Transformation | Significance in Indole Synthesis | Reference |

|---|---|---|---|

| Palladium (Pd) | C-H Arylation, Alkenylation; Cross-coupling | Enables direct C-C bond formation and novel entries into Fischer synthesis. | wikipedia.orgrsc.org |

| Rhodium (Rh) | C-H Activation, Annulation | Effective for building complex, fused polycyclic indole systems. | researchgate.net |

| Copper (Cu) | C-O and C-N bond formation | Useful for introducing heteroatom substituents. | ncl.res.in |

| Iron (Fe), Cobalt (Co) | C-H Arylation, Alkylation | Offers more sustainable and earth-abundant catalyst options. | ncl.res.in |

Application of Molecular Hybridization Strategies in Indole Hydrazide Synthesis

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a new single molecule. nih.gov The goal is to develop hybrid compounds with improved activity, a modified selectivity profile, or a novel mechanism of action by combining the functionalities of the parent molecules. mdpi.com The indole hydrazide scaffold is an excellent platform for this approach.

The terminal nitrogen of the hydrazide and the imine nitrogen of the hydrazone derivative offer convenient points for linkage to other molecular fragments. This strategy has been employed to synthesize novel indole-based hybrids with a range of other heterocyclic systems. nih.gov For example, indole-1,3,4-oxadiazole hybrids have been developed as potential therapeutic agents. nih.gov

In the context of this compound, the hybridization strategy is realized through its derivatization into hydrazones. nih.gov By condensing the hydrazide with aldehydes that are themselves part of another bioactive scaffold (e.g., coumarin, quinoline, or thiazolidinedione), a hybrid molecule is formed that incorporates both the indole and the secondary heterocyclic ring system, connected by the N-acylhydrazone linker. nih.gov This approach has led to the development of indole-imidazole and indole-thiazolidinedione-triazole hybrids, among others. nih.govmdpi.com This synthetic versatility underscores the importance of the indole hydrazide core as a building block for creating complex and multifunctional molecules. nih.gov

Biological Activities and Pharmacological Potential of Indole Hydrazide Derivatives

Antimicrobial Efficacy of Indole (B1671886) Hydrazide Analogues

Indole hydrazide derivatives have demonstrated considerable efficacy as antimicrobial agents, with studies revealing their activity against a range of pathogenic bacteria and fungi. This has positioned them as promising candidates for the development of new treatments for infectious diseases, particularly in an era of growing antimicrobial resistance.

Antibacterial Activity Spectrum

A variety of indole hydrazide derivatives have been synthesized and assessed for their in vitro antibacterial capabilities against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Studies have shown that these compounds can possess a broad spectrum of activity, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against tested microorganisms. nih.gov

Specifically, certain indole-3-aldehyde hydrazide/hydrazone derivatives have displayed significant activity against Staphylococcus aureus and notable efficacy against methicillin-resistant S. aureus (MRSA), in some cases exceeding the activity of the reference antibiotic ampicillin. researchgate.netnih.gov For instance, one study highlighted that a series of these derivatives showed better activity against an MRSA standard and an MRSA isolate compared to ampicillin. researchgate.net The antibacterial potency of these compounds is influenced by their specific structural features. For example, indole anisic acid hydrazides were found to be more active than indole nicotinic acid hydrazides, which showed no significant activity. researchgate.netnih.gov The presence of halogen atoms in the structure also appears to be important for the antimicrobial activity. researchgate.net

The antibacterial effects of indole derivatives are not limited to S. aureus. They have also been shown to be effective against other bacteria such as Escherichia coli and Bacillus subtilis. researchgate.netnih.govresearchgate.net The versatility of the indole scaffold allows for the synthesis of derivatives with potent antibacterial effects against a wide range of pathogenic microorganisms. researchgate.net

Table 1: Antibacterial Activity of Indole Hydrazide Derivatives

| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Indole-3-aldehyde hydrazide/hydrazone derivatives | Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis | MIC values of 6.25-100 µg/mL | researchgate.netnih.gov |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | MRSA | Better activity than ampicillin | researchgate.netnih.gov |

| Indole anisic acid hydrazides | Various bacteria | Displayed better activity | researchgate.netnih.gov |

| Indole nicotinic acid hydrazides | Various bacteria | No significant activity | researchgate.netnih.gov |

Antifungal Activity Profile

In addition to their antibacterial properties, indole hydrazide derivatives have been investigated for their potential as antifungal agents. Research has demonstrated their efficacy against clinically relevant fungal pathogens.

A study evaluating a series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazides and hydrazones found that these compounds possessed a spectrum of activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL. researchgate.netnih.gov C. albicans is a significant opportunistic yeast that can cause a range of infections in humans. nih.gov The challenge of increasing resistance of C. albicans to existing antifungal drugs has spurred the search for new therapeutic agents. nih.gov

The broader class of hydrazine-based compounds, which includes indole hydrazides, has shown promise in this area. Some hydrazine (B178648) derivatives have been found to exhibit fungicidal activity against C. albicans, including strains resistant to fluconazole (B54011) and caspofungin. nih.gov These compounds have also been shown to decrease the formation of biofilms, which are a key virulence factor for C. albicans. nih.gov

Furthermore, the antifungal potential of related compounds extends to plant pathogens. For example, Fusarium oxysporum, a widespread phytopathogen that causes significant crop losses, has been a target of investigation. nih.gov While direct studies on 3-(1H-Indol-3-yl)propanohydrazide against F. oxysporum are not detailed in the provided results, the general class of plant-derived and synthetic compounds is actively being explored for managing this fungal disease. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of drug-resistant strains. nih.gov Indole derivatives, including indole hydrazides, have long been a focus of research for new anti-TB drugs. nih.gov

A series of novel hybrid hydrazides and hydrazide-hydrazones combining indole and pyridine (B92270) nuclei have been synthesized and evaluated for their in vitro activity against M. tuberculosis. nih.gov Several of these compounds demonstrated potent activity against the drug-sensitive H37Rv strain, with some exhibiting minimum inhibitory concentration (MIC) values as low as 0.05-2 µg/mL, comparable to the frontline anti-TB drug isoniazid (B1672263) (INH). nih.gov

Crucially, some of these indole-pyridine derived hydrazides also showed significant activity against an INH-resistant clinical isolate of M. tuberculosis, with MICs in the range of 2-5 µg/mL. nih.gov This finding is particularly important as it suggests that these compounds may have a different mechanism of action than INH and could be effective against resistant strains, providing a basis for further in vivo studies. nih.gov The gut microbiota metabolite indolepropionic acid has also been noted for its ability to inhibit the growth of M. tuberculosis both in vitro and in vivo, further highlighting the potential of the indole scaffold in anti-TB drug discovery. nih.gov

Antiproliferative and Anticancer Properties

The indole nucleus is a common feature in many bioactive compounds, and its derivatives have been extensively studied for their potential as anticancer agents. Indole hydrazides, in particular, have emerged as a promising class of compounds with significant antiproliferative and cytotoxic activities against various human cancer cell lines.

Cytotoxic Activity against Human Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of indole hydrazide derivatives against a range of human cancer cell lines. For instance, a novel series of these derivatives was synthesized and evaluated for their anticancer activities, with one compound showing particularly high antiproliferative activity against the MCF-7 breast cancer cell line, with an IC50 value of 3.01 µM. nih.gov The MCF-7 cell line is a commonly used model for breast cancer research. researchgate.netrsc.org

The cytotoxic potential of indole derivatives is not limited to breast cancer. Studies have also investigated their effects on other cancer cell types. For example, various indole derivatives have been tested against colon cancer cell lines such as HCT116 and SW480. nih.gov The antiproliferative activities of some synthesized compounds have shown them to be potent against human colon and lung cancer.

While direct data on this compound against MDA-MB-468, HCT116, SW480, PC3, and COLO 205 cell lines were not prominent in the search results, the broader class of indole derivatives has been evaluated against these and other cell lines. For example, the cytotoxic effects of some compounds have been assessed against MDA-MB-468 breast cancer cells. researchgate.netnih.gov

Table 2: Cytotoxic Activity of a Selected Indole Hydrazide Derivative

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Novel Indole Hydrazide Derivative (Compound 12) | MCF-7 (Breast Cancer) | 3.01 µM | nih.gov |

Molecular Mechanisms of Anticancer Action

The anticancer effects of indole hydrazide derivatives are underpinned by their ability to interfere with key cellular processes that are essential for cancer cell survival and proliferation. Research has shed light on several molecular mechanisms through which these compounds exert their cytotoxic activity.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. A study on a potent indole hydrazide derivative (compound 12) in MCF-7 breast cancer cells revealed a significant annexin (B1180172) V binding pattern, which is a hallmark of apoptosis. nih.gov This compound was found to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, it led to reduced levels of procaspase-3 and -9, indicating the activation of the caspase cascade, a critical component of the apoptotic pathway. nih.gov

In addition to apoptosis, cell cycle arrest is another important mechanism. Treatment of MCF-7 cells with the aforementioned indole hydrazide derivative resulted in cell cycle arrest at the G0/G1 phase, preventing the cells from progressing to the DNA synthesis (S) phase and subsequent mitosis. nih.gov Other indole derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov

Furthermore, the induction of DNA damage is a key strategy for killing cancer cells. The active indole hydrazide derivative was observed to cause significant DNA damage in MCF-7 cells, as evidenced by the increased phosphorylation of H2AX and ATM, which are critical proteins in the DNA damage response pathway. nih.gov

Interaction with Key Biological Targets in Oncogenesis (e.g., Tubulin Polymerization, Phosphoinositide 3-Kinase (PI3K))

The indole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous compounds targeting key pathways in cancer development. nih.gov Agents that interfere with the function of tubulin are a significant class of anticancer agents, and several synthetic molecules incorporating an indole core have been identified as potent tubulin polymerization inhibitors. nih.govmdpi.com These include various aroylindoles, arylthioindoles, and indolylglyoxyamides that have demonstrated significant inhibition of tubulin polymerization. nih.gov For instance, certain 1H-indol-5-yl and 1H-indol-3-yl functional groups have been incorporated into hybrids that show excellent inhibitory activities against tubulin. mdpi.com Molecular modeling studies of some indole derivatives show that the indole ring can fit into the lipophilic pocket of the tubulin β subunit, mimicking the action of known inhibitors like iso-combretastatin A-4. mdpi.com

Similarly, the phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell proliferation, survival, and metabolism, is frequently hyperactivated in a multitude of cancers. nih.govnih.gov This has made PI3K a prime target for anticancer therapeutic strategies, leading to the development of various inhibitors. nih.govendocrine-abstracts.org While a wide range of compounds, including pan-PI3K, isoform-specific, and dual PI3K/mTOR inhibitors, have been investigated, the specific inhibitory activity of this compound against PI3K is not extensively detailed in the current literature. nih.govyoutube.com However, the broader class of indole derivatives continues to be explored for its potential to interact with crucial oncogenic targets like tubulin and PI3K, suggesting a promising avenue for future research into the specific effects of this compound. nih.govnih.gov

Antioxidant Activity

Free Radical Scavenging Capabilities (e.g., DPPH, Superoxide (B77818) Radical)

Indole derivatives, particularly those derived from indole-3-propionic acid (IPA), are recognized for their significant antioxidant properties. nih.govnih.gov The hydrazide functional group can further enhance this activity. The free radical scavenging potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide radical scavenging tests. nih.govnih.gov

Derivatives of this compound have been synthesized and evaluated for their ability to scavenge reactive oxygen species. In studies involving hydrazone derivatives of IPA, certain compounds demonstrated the ability to decrease superoxide anion generation. nih.govresearchgate.net For example, 3,4-dihydroxy derivatives of IPA hydrazones were found to be active in reducing superoxide anion levels. researchgate.net The indole nucleus itself, especially with an unsubstituted nitrogen atom, is considered crucial for this antioxidant activity. nih.gov The scavenging activity is attributed to the ability of these molecules to donate a hydrogen atom, which stabilizes unstable free radicals. nih.gov

Table 1: Radical Scavenging Activity of Selected Indole Derivatives This table is representative of the activity of related indole compounds, as specific DPPH data for this compound is not detailed in the provided sources.

| Compound Class | Assay | Activity/Result | Reference |

|---|---|---|---|

| Indole-3-propionic acid (IPA) hydrazone derivatives | Superoxide Anion Scavenging | 3,4-dihydroxy derivatives showed decreased superoxide generation. | researchgate.net |

| Indol-3-yl acetic acid derivatives | DPPH Radical Scavenging | Activity higher than melatonin (B1676174) was recorded for derivatives with unsubstituted indole nitrogen. | nih.gov |

Protective Effects against Oxidative Cellular Damage (e.g., Lipid Peroxidation, Hydrogen Peroxide-Induced Damage)

Beyond direct radical scavenging, this compound and its parent compound, indole-3-propionic acid (IPA), exhibit protective effects against cellular damage induced by oxidative stress. Oxidative damage, characterized by processes like lipid peroxidation and injury from agents like hydrogen peroxide (H₂O₂), is implicated in numerous diseases. mdpi.comnih.govnih.gov

Research has shown that IPA and its derivatives can effectively reduce lipid peroxidation. researchgate.netnih.govnih.gov For instance, IPA demonstrates a concentration-dependent reduction of lipid peroxidation induced by potassium iodate (B108269) in thyroid tissue. researchgate.net In studies on newly synthesized hydrazone hybrids derived from IPA, all tested compounds were found to suppress iron-induced lipid peroxidation. researchgate.net

Furthermore, these indole derivatives afford protection against H₂O₂-induced cellular damage. nih.govresearchgate.net H₂O₂ is a known oxidant that can lead to decreased cell viability and apoptosis. nih.govmdpi.comresearchgate.net Certain hydrazone derivatives of IPA have shown strong neuroprotection against H₂O₂-induced oxidative stress in neuronal cell lines. researchgate.net This cytoprotective effect is often linked to the activation of cellular defense pathways. For example, in other contexts, activation of the PI3K/Akt pathway has been shown to mediate protection against H₂O₂-induced damage. oncotarget.com The ability of these indole compounds to mitigate both lipid peroxidation and H₂O₂-induced damage underscores their potential as robust cytoprotective agents. researchgate.netnih.gov

Development and Evaluation as Melatonin Analogues

Indole-3-propionic acid (IPA), the precursor to this compound, shares a structural resemblance to melatonin, a well-known neurohormone and potent antioxidant. nih.govnih.gov This similarity has prompted the evaluation of IPA and its derivatives as melatonin analogues, particularly focusing on their antioxidant capabilities. nih.govnih.gov

A key feature of IPA that makes it a compelling melatonin analogue is its powerful free radical-scavenging activity, which has been reported to surpass that of melatonin. nih.gov Unlike many synthetic antioxidants, both IPA and melatonin are found naturally in the body and notably lack pro-oxidant effects. nih.gov The protective effects of both compounds against lipid peroxidation induced by toxins like potassium bromate (B103136) have been compared, with both showing significant protective capacity. nih.gov

The development of novel melatonin analogues often involves modifying the core indole structure to enhance affinity for melatonin receptors or to improve antioxidant efficacy. nih.gov While some research focuses on creating receptor-selective antagonists or agonists from different indole scaffolds, the evaluation of IPA derivatives often centers on their non-receptor-mediated antioxidant and cytoprotective functions. nih.govnih.gov The cumulative protective effect against oxidative stress observed when melatonin and IPA are used together further highlights their shared and complementary mechanisms of action, reinforcing the rationale for exploring this compound and related compounds as effective melatonin analogues. nih.gov

Enzyme Inhibitory Activities

Aldose Reductase (AR) Inhibition

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govnih.gov Under hyperglycemic conditions, hyperactivity of this pathway is a key factor in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and cataracts. nih.govresearcher.life Consequently, the design of aldose reductase inhibitors (ARIs) is a major therapeutic strategy for treating these conditions. nih.govnih.gov

The indole nucleus has been identified as a valuable scaffold for the development of potent ARIs. nih.gov Various indole-based compounds, including those derived from indol-1-yl acetic acid, have been designed and tested as bifunctional agents that combine AR inhibition with antioxidant activity. nih.gov While specific data on the AR inhibitory activity of this compound is limited in the reviewed literature, the established potential of the indole scaffold makes it a compound of interest. Structure-activity relationship studies on related indole derivatives show that modifications to the indole ring and the acetic acid side chain can significantly influence inhibitory potency and selectivity against AR (also known as AKR1B1) over the related enzyme aldehyde reductase (AKR1A1). nih.govopenmedicinalchemistryjournal.com

Cholinesterase Inhibition (Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE))

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit. nih.govresearchgate.net

Indole-based derivatives have been extensively investigated as cholinesterase inhibitors. The indole ring can interact with the peripheral anionic site (PAS) of AChE, which is involved in the allosteric modulation of the enzyme and the aggregation of amyloid-beta peptide, a hallmark of Alzheimer's disease. nih.gov

Various synthetic indole hydrazide and hydrazone derivatives have demonstrated significant inhibitory activity against both AChE and BChE. For instance, a series of indole-isoxazole carbohydrazides were synthesized and evaluated, with some compounds showing notable potency and selectivity for AChE. nih.gov One derivative, compound 5d from the study, exhibited an IC50 value of 29.46 ± 0.31 µM for AChE with no significant inhibition of BChE. nih.gov This highlights the potential for designing selective inhibitors based on the indole hydrazide framework.

Furthermore, a conjugate of curcumin (B1669340) and indole-3-propionic acid (CUR-IPA), which contains a structure related to the propanohydrazide backbone, has been shown to inhibit both human AChE (hAChE) and BChE with IC50 values of 59.30 µM and 60.66 µM, respectively. nih.govnih.gov This dual inhibition can be advantageous in later stages of Alzheimer's disease where BChE levels and activity increase.

Other studies on hydrazide-hydrazone derivatives have also reported moderate dual inhibition of both cholinesterases, with some compounds showing IC50 values lower than the standard drug rivastigmine (B141) against AChE. scilit.com The inhibitory potency is often influenced by the nature and position of substituents on the aromatic rings of the hydrazone moiety. nih.gov

| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Source |

| Indole-isoxazole carbohydrazide (B1668358) (5d) | AChE | 29.46 ± 0.31 | nih.gov |

| CUR-IPA | hAChE | 59.30 | nih.govnih.gov |

| CUR-IPA | hBChE | 60.66 | nih.govnih.gov |

| Iodinated Hydrazide-hydrazones | AChE | 15.1 - 140.5 | scilit.com |

| Iodinated Hydrazide-hydrazones | BChE | 35.5 - 170.5 | scilit.com |

| Benzimidazole-based Thiazoles | AChE | 0.10 - 11.10 | researchgate.net |

| Benzimidazole-based Thiazoles | BChE | 0.20 - 14.20 | researchgate.net |

Pancreatic Lipase (B570770) (PL) Inhibition for Metabolic Regulation

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. nih.gov The inhibition of this enzyme is a well-established therapeutic strategy for the management of obesity, as it reduces the caloric intake from fats. nih.govugm.ac.id The only clinically approved drug acting through this mechanism for an extended period, Orlistat, is a potent inhibitor of pancreatic lipase. nih.gov

Research into natural and synthetic compounds as pancreatic lipase inhibitors is extensive. nih.govugm.ac.id While direct studies on this compound are limited in this context, related indole derivatives have emerged as promising pancreatic lipase inhibitors. A series of indole glyoxylamide analogues were synthesized and evaluated for their ability to inhibit porcine pancreatic lipase. One compound from this series demonstrated competitive inhibition with an IC50 value of 4.92 µM, which is comparable to that of Orlistat (IC50 = 0.99 µM). nih.gov Molecular docking and dynamics simulations suggested that the indole moiety plays a crucial role in binding to the active site of the enzyme, with aromatic substitutions enhancing hydrophobic interactions. nih.gov

The exploration of indole derivatives in this area is expanding, with various plant-derived compounds containing other heterocyclic systems also showing significant pancreatic lipase inhibitory activity. nih.govmdpi.com These findings suggest that the indole hydrazide scaffold could be a valuable template for designing novel and effective pancreatic lipase inhibitors for metabolic regulation.

| Compound Class | Target Enzyme | IC50 Value (µM) | Type of Inhibition | Source |

| Indole glyoxylamide (analogue 8f) | Pancreatic Lipase | 4.92 | Competitive | nih.gov |

| Orlistat (Standard) | Pancreatic Lipase | 0.99 | - | nih.gov |

Inhibition of Other Enzymatic Targets

The versatile structure of indole hydrazide derivatives allows them to interact with a wide range of other enzymatic targets, suggesting a broad pharmacological potential.

Human Carbonic Anhydrase (hCA) Isoforms: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. nih.govmdpi.com A study exploring aromatic hydrazides as inhibitors of human carbonic anhydrase isoforms (hCA I, II, IV, IX, and XII) found that these compounds can act as zinc binders. nih.govnih.gov Specifically, 1H-indole-3-carbohydrazide was synthesized and evaluated as part of this class of inhibitors, which generally demonstrated micromolar activity. nih.gov Certain derivatives with a ureido-linker showed potent inhibition, with constants in the low-micromolar and even submicromolar range against hCA IV, IX, and XII. nih.govnih.gov

Secreted Phospholipase A2 (sPLA2): Secreted phospholipase A2 enzymes are implicated in inflammatory processes and the pathogenesis of cardiovascular diseases. nih.govnih.gov Research on indole-2-carboxamides has led to the discovery of selective inhibitors of sPLA2-X. nih.gov While not hydrazides, these indole derivatives highlight the potential of the indole scaffold in targeting this enzyme family. The studies identified compounds that inhibit sPLA2-IIa, -V, and -X in the nanomolar range. nih.gov

Fatty Acid Synthase (FAS): Fatty acid synthase is a key enzyme in the de novo synthesis of fatty acids and is a target in cancer and metabolic disease research. google.comnih.gov Some indole derivatives have been investigated as FAS inhibitors. For example, indole-2-carboxylic acid ethyl ester is mentioned in the context of developing FabH (a component of the FAS system) inhibitors. google.com

While research on the inhibitory activity of indole hydrazide derivatives against enzymes like Phosphofructokinase , Pyruvate Kinase , Lactate Dehydrogenase , and NADH Oxidoreductase is not as extensively documented in the reviewed literature, the broad activity profile of this chemical class suggests that these could be areas for future investigation. nih.govnih.govnih.govnih.govresearchgate.netmdpi.comnih.gov Similarly, while some bis-indole derivatives have been shown to modulate the activity of Glutathione S-transferase (GST) , specific inhibitory actions by simple indole hydrazides are yet to be fully explored. nih.gov

| Enzyme Target | Inhibitor Class | Key Findings | Source |

| Human Carbonic Anhydrase (hCA) | Aromatic Hydrazides (including 1H-indole-3-carbohydrazide) | Micromolar inhibition; some derivatives show submicromolar potency against hCA IV. | nih.govnih.gov |

| Secreted Phospholipase A2 (sPLA2) | Indole-2-carboxamides | Nanomolar inhibition of sPLA2-IIa, -V, and -X. | nih.govnih.gov |

| Fatty Acid Synthase (FAS) | Indole-2-carboxylic acid ethyl ester | Investigated as potential FabH/FAS inhibitors. | google.com |

Antiplatelet Aggregation Activity

Platelet aggregation is a critical process in hemostasis and thrombosis. Antiplatelet agents are vital for the prevention and treatment of thromboembolic disorders such as heart attacks and strokes. researchgate.netnih.gov Indole hydrazide and hydrazone derivatives have emerged as a promising class of antiplatelet agents. nih.govresearchgate.net

Studies have shown that these compounds can inhibit platelet aggregation induced by various agonists, including arachidonic acid (AA), collagen, and adenosine (B11128) diphosphate (B83284) (ADP). nih.govresearchgate.net For example, indole-3-carboxaldehyde (B46971) phenylhydrazone was identified as a potent inhibitor of AA-induced platelet aggregation with an IC50 value of 10 µM. nih.govresearchgate.net Further structural modifications of this lead compound yielded derivatives with even greater potency. One such derivative, compound 1i from a study, had an IC50 value of 7.13 µM, which is comparable to the standard drug indomethacin. nih.gov

In another study, a series of N-substituted indole carbohydrazides were synthesized and evaluated. nih.govresearchgate.net Several compounds exhibited potent inhibition of platelet aggregation. Specifically, in the 3-substituted indole series, compound 3m showed 100% inhibition against collagen-induced aggregation, while compounds 3f and 3i caused 97% inhibition against AA-induced aggregation. nih.gov Among the 2-substituted indole derivatives, compounds 6g and 6h demonstrated 100% inhibition of platelet aggregation induced by AA and collagen, respectively. nih.gov

The mechanism of action for some of these derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes within the platelets, thereby blocking the arachidonic acid pathway. researchgate.net The lipophilicity and electronic properties of the substituents on the indole and phenyl rings play a significant role in their antiplatelet activity. nih.gov

| Compound/Derivative Class | Inducer | IC50 / % Inhibition | Source |

| Indole-3-carboxaldehyde phenylhydrazone | Arachidonic Acid | 10 µM | nih.govresearchgate.net |

| Phenylhydrazone derivative (1i) | Arachidonic Acid | 7.13 µM | nih.gov |

| 3-substituted indole (3m) | Collagen | 100% inhibition | nih.gov |

| 3-substituted indole (3f & 3i) | Arachidonic Acid | 97% inhibition | nih.gov |

| 2-substituted indole (6g) | Arachidonic Acid | 100% inhibition | nih.gov |

| 2-substituted indole (6h) | Collagen | 100% inhibition | nih.gov |

Structure Activity Relationship Sar Studies of Indole Hydrazide Analogues

Influence of Substituents on the Indole (B1671886) Ring System

The indole core is a key pharmacophore, and its substitution pattern plays a pivotal role in modulating the biological activity of these analogues. Both the position and the electronic nature of the substituents are determining factors.

Research into prodolic acid analogues has shown that substitution on the indole ring can enhance anti-inflammatory activity. This improvement is attributed to the interference of these substituents with the hydroxylation of the indole ring, a major metabolic pathway, which in turn prolongs the serum half-life of the compound. nih.gov For instance, in a series of cytosolic phospholipase A2α (cPLA2α) inhibitors, the presence of a 1-(p-O-substituted)phenyl group, a 3-phenylethyl group, and a 5-propanoic acid group on the indole core were all found to be essential for potent inhibitory activity. nih.gov

Studies on allosteric modulators of the cannabinoid 1 (CB1) receptor have demonstrated that small alkyl groups (like methyl) at the C3 position and a chloro or fluoro group at the C5 position of theindole ring enhance potency. nih.gov Conversely, steric hindrance can be a significant issue. For example, in certain synthetic pathways, substituents at the 7-position of the indole ring, such as 7-methyl, 7-methoxy, or 7-chloro, were found to be incompatible with the reaction, indicating that this position is sensitive to bulky groups. acs.org

The electronic properties of substituents are also crucial. For inhibitors of butyrylcholinesterase (BChE), compounds featuring an electron-donating group (EDG) at the C-5 position of the indole ring displayed enhanced antioxidant activity when compared to those with electron-withdrawing groups (EWGs). nih.gov This highlights how tuning the electronic landscape of the indole ring can directly impact a specific biological outcome.

Table 1: Influence of Indole Ring Substituents on Biological Activity

| Position on Indole Ring | Substituent | Observed Effect | Target/Activity | Citation |

|---|---|---|---|---|

| C3 | Short alkyl groups (e.g., Methyl) | Enhanced potency | CB1 Receptor Modulation | nih.gov |

| C5 | Chloro or Fluoro | Enhanced potency | CB1 Receptor Modulation | nih.gov |

| C5 | Electron-Donating Group (EDG) | Enhanced antioxidant activity | BChE Inhibition | nih.gov |

| C5 | Iodo | Potent activity against MRSA | Antimicrobial | nih.gov |

| N1, C3, C5 | 1-(p-O-substituted)phenyl, 3-phenylethyl, 5-propanoic acid | Essential for good inhibitory activity | cPLA2α Inhibition | nih.gov |

| C7 | Methyl, Methoxy, Chloro | Detrimental (steric hindrance) | Reaction Efficiency | acs.org |

Critical Role of the Hydrazide/Hydrazone Moiety and its Chemical Modifications

The hydrazide-hydrazone moiety (–CO–NH–N=CH–) is not merely a linker but a critical pharmacophoric element that is fundamental to the bioactivity of these compounds. nih.govnih.gov This functional group is known to be essential for a wide range of activities, including antimicrobial, anticancer, and antiplatelet effects. bohrium.comnih.govznaturforsch.commdpi.com The nitrogen atoms and the azomethine proton can participate in crucial hydrogen bonding interactions with biological targets. nih.govacs.org

In the context of antimicrobial agents, the hydrazone group is considered vital for activity. karger.com Similarly, for antiplatelet agents, the presence of the hydrazone moiety is a key factor for inhibiting platelet aggregation. nih.gov The ability of the hydrazide-hydrazone linker to form hydrogen bonds is particularly important for enzyme inhibition. For example, in cholinesterase inhibitors, this moiety can form valuable hydrogen bonds with amino acids in the esterase or acyl binding sites of the enzymes. nih.gov

Chemical modifications of this moiety significantly impact the pharmacological profile. For instance, in the development of histone deacetylase (HDAC) inhibitors, replacing a hydroxamic acid zinc-binding group (ZBG) with a hydrazide group led to reduced enzyme inhibitory activity, indicating that not all modifications are beneficial and are highly target-dependent. nih.gov The groups attached to the hydrazone are also critical. The synthesis of gallic hydrazones from gallic hydrazide and various indole carboxaldehydes yielded compounds with significant antioxidant and cytotoxic activities, demonstrating a successful fusion of pharmacophores. nih.gov

Table 2: Effect of Hydrazide/Hydrazone Moiety Modifications on Biological Activity

| Modification | Resulting Moiety/Structure | Impact on Activity | Target/Activity | Citation |

|---|---|---|---|---|

| Core Structure | Hydrazide-hydrazone (–CO–NH–N=CH–) | Essential for activity | Antimicrobial, Antiplatelet | nih.govznaturforsch.com |

| Interaction | Hydrogen bonding via N and NH atoms | Stabilizes binding to enzyme active sites | Cholinesterase Inhibition | nih.gov |

| Modification | Condensation with gallic hydrazide | Led to potent compounds | Antioxidant, Anticancer | nih.gov |

| Replacement | Replacement of hydroxamic acid with hydrazide | Reduced inhibitory activity | HDAC Inhibition | nih.gov |

Impact of Halogenation on the Biological Activity Profile

The introduction of halogen atoms into the structure of indole hydrazide analogues is a widely used and effective strategy to enhance biological activity. Halogens can influence a molecule's lipophilicity, electronic character, and metabolic stability, thereby affecting its absorption, distribution, and interaction with target receptors. nih.govresearchgate.net

In the realm of antimicrobial research, halogenation has proven particularly fruitful. Multiple studies have shown that introducing halogens, especially onto a phenyl ring attached to the hydrazone moiety, significantly increases antimicrobial activity. znaturforsch.comkarger.com Specifically, compounds with a halogenated phenyl ring exhibit better activity against methicillin-resistant Staphylococcus aureus (MRSA). znaturforsch.com For example, a series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazones showed that halogenated derivatives were among the most potent antimicrobial agents. karger.com The position of the halogen can also be specific; a halogen atom at the 4-position of the phenyl ring was associated with good activity against Gram-negative bacteria. znaturforsch.com

Halogenation of the indole ring itself is also a key strategy. The synthesis of 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one resulted in a compound with a very low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, highlighting the potent effect of iodine substitution at the C5 position. nih.gov Similarly, for CB1 receptor modulators, placing a chloro or fluoro group at the C5 position of the indole ring was found to enhance potency. nih.gov

Table 3: Impact of Halogenation on Biological Activity

| Position of Halogen | Halogen(s) | Observed Effect | Target/Activity | Citation |

|---|---|---|---|---|

| Phenyl ring (attached to hydrazone) | General Halogenation | Increased antimicrobial activity | Antimicrobial (esp. MRSA) | znaturforsch.comkarger.com |

| 4-position of Phenyl ring | Halogen | Good activity against Gram-negative bacteria | Antimicrobial | znaturforsch.com |

| 5-position of Indole ring | Iodo | Potent activity against MRSA (MIC 0.98 μg/mL) | Antimicrobial | nih.gov |

| 5-position of Indole ring | Chloro, Fluoro | Enhanced potency | CB1 Receptor Modulation | nih.gov |

| General | General Halogenation | Profound effect on bioactivity and physicochemical properties | General Drug Action | researchgate.net |

Elucidation of Structural Features Contributing to Specific Pharmacological Profiles

By combining the structural elements discussed above, researchers can design indole hydrazide analogues with enhanced selectivity for specific pharmacological targets.

Antimicrobial Activity: The key features for antimicrobial activity are a combination of the indole nucleus, the hydrazone linker, and halogen substituents. znaturforsch.comkarger.com Aromaticity appears to be important, and activity generally increases with the introduction of halogens. znaturforsch.comkarger.com For instance, a series of indole-3-aldehyde hydrazones showed that compounds with a halogenated phenyl ring were more potent against MRSA than the standard drug ampicillin. researchgate.net Furthermore, substituting the indole ring at the C5 position with a bromine atom can also enhance antimicrobial effects. researchgate.net A particularly potent combination was found in 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one, which demonstrated significant activity against MRSA. nih.gov

Anticancer Activity: For anticancer activity, the structural requirements are diverse and target-specific. In one study, indolyl hydrazide-hydrazones bearing nitro groups on a substituted benzene (B151609) ring showed improved reactivity, which was attributed to the strong electron-withdrawing effect. nih.gov The same study found that introducing a thio-triazole indole-based Schiff base significantly increased activity against breast cancer cells. nih.gov Another series of novel indole hydrazide derivatives was found to induce apoptosis and DNA damage in MCF-7 breast cancer cells, with one compound showing an IC₅₀ value of 3.01 µM. nih.gov In the design of HDAC inhibitors, the linker and cap regions are critical. While hydrazide was less effective than hydroxamic acid as a ZBG in one series, molecules with a propyl-substituted cap group showed good inhibitory potency. nih.gov For other derivatives, a 4-chloro substituent on a benzenesulfonohydrazide (B1205821) moiety attached to the indole core resulted in promising and selective inhibition of breast cancer cells. researchgate.net

Antioxidant Activity: The presence of hydroxyl groups is a recurring feature in potent antioxidant indole hydrazide analogues. A series of gallic hydrazones containing an indole moiety demonstrated that the number and position of hydroxyl groups on the gallic acid portion were critical for free radical scavenging. nih.gov Another study identified a 3,4-dihydroxy-substituted derivative as having excellent radical scavenging properties. researchgate.net This finding is reinforced by research on pyrrole-based hydrazide-hydrazones, where a derivative with a salicylaldehyde (B1680747) moiety (containing a hydroxyl group) was the most potent antioxidant, suggesting the hydroxyl group is crucial for this activity. pensoft.net

Enzyme Inhibition: The structural features for enzyme inhibition are highly specific to the target enzyme's active site.

Pancreatic Lipase (B570770): For pancreatic lipase inhibitors, derivatives with a benzyl (B1604629) group at the indole nitrogen and a dimethylamino group on the phenyl ring of the hydrazide showed prominent activity. A propyl linker was also found to enhance binding. researchgate.net

Carbonic Anhydrase: For inhibiting tumor-associated carbonic anhydrase (CA) isoforms IX and XII, a 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide scaffold was used. Modifications to the hydrazone portion showed that flexible aliphatic substituents were not well tolerated, while aromatic phenyl or bulky tert-butyl groups were preferred. nih.gov

Cholinesterases: For acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, the indole moiety provides hydrophobic interactions, while the hydrazide-hydrazone linker can form important hydrogen bonds within the enzyme's active site. nih.gov

Laccase: In laccase inhibitors, a slim salicylic (B10762653) aldehyde framework attached to the hydrazone was pivotal for stabilization near the docking site. The presence of phenyl and bulky tert-butyl substituents on the salicylic aldehyde fragment favored strong interactions. nih.gov

Table 4: Structural Features for Specific Pharmacological Profiles

| Pharmacological Profile | Key Structural Features | Example/Finding | Citation |

|---|---|---|---|

| Antimicrobial | Halogenation (on indole or attached phenyl ring) + hydrazone moiety | 5-Iodoindole or halogenated phenyl rings enhance activity against MRSA. | nih.govznaturforsch.comkarger.com |

| Anticancer | Electron-withdrawing groups (e.g., NO₂); specific heterocyclic linkers (e.g., thio-triazole) | Nitro groups and thio-triazole Schiff bases increased cytotoxicity against breast cancer cells. | nih.gov |

| Antioxidant | Presence of hydroxyl (-OH) groups on aromatic rings | Gallic acid and salicylaldehyde derivatives showed potent radical scavenging. | nih.govresearchgate.netpensoft.net |

| Enzyme Inhibition (General) | Scaffold and substituents designed to complement the target enzyme's active site | Specific bulky or aromatic groups are often favored over flexible aliphatic chains. | researchgate.netnih.govnih.gov |

Computational Approaches in the Study of Indole Hydrazide Derivatives

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This method is instrumental in elucidating the binding modes of indole (B1671886) hydrazide derivatives with their biological targets, providing insights into the specific interactions that govern their activity.

Research on novel indole-based hydrazide-hydrazone derivatives frequently employs molecular docking to understand their inhibitory mechanisms against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov For instance, docking studies have revealed that the most active inhibitors form stable complexes within the enzyme's active site. nih.gov The binding affinity of one potent AChE inhibitor was calculated to be -10.82 kcal/mol. nih.gov These studies often identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. researchgate.netmdpi.com The indole core itself is often reported to be a favorable scaffold for inhibition. researchgate.net

In the context of anti-inflammatory research, docking simulations have been used to clarify the binding modes of these derivatives as cyclooxygenase-1 (COX-1) inhibitors. nih.gov Similarly, studies targeting cancer-related enzymes have used docking to predict interactions within the active sites, guiding the synthesis of derivatives with improved cytotoxicity. mdpi.com For example, a study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) used docking to support experimental findings on its protective mechanism against cisplatin-induced organ damage. nih.gov

| Derivative Class | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Hydrazide-hydrazone imine derivative (3i) | Acetylcholinesterase (AChE) | Not specified | -10.82 | nih.gov |

| Hydrazide-hydrazone imine derivative (3h) | Butyrylcholinesterase (BChE) | Not specified | -8.60 | nih.gov |

| Indole-based hydrazide-hydrazones | AChE (1EVE), BuChE (4BDS) | Trp82, Trp231, Ser287 | Not specified | researchgate.net |

| N-substituted indole hydrazones | Cyclooxygenase-1 (COX-1) (3N8Y) | Not specified | Not specified | nih.gov |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time and analyzing the conformational changes in both the ligand and the protein. nih.gov MD simulations are crucial for validating the results of docking studies and providing a more realistic representation of the binding event in a physiological environment.

MD simulations have been performed on complexes of indole-hydrazone derivatives and their target proteins to investigate stability. nih.gov In one study, the root-mean-square deviation (RMSD) of a highly active compound bound to its target varied between 0.02 and 0.16 nm, indicating a stable binding pose throughout the simulation. nih.gov In another investigation of an indole derivative (MMINA) complexed with inflammatory proteins, MD simulation data were in agreement with experimental findings, confirming the stability of the predicted interactions. nih.gov

Furthermore, MD simulations combined with Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) calculations can be used to compute binding free energies, offering a more quantitative measure of binding affinity. mdpi.com This approach was used to analyze the interactions of the most active hydrazide hydrazone derivatives with DNA gyrase B, providing insights into their potential as antibacterial agents. mdpi.com These simulations help to refine the understanding of the ligand's behavior in the active site and confirm that the initial docked conformation is maintained.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov It is a powerful tool for understanding the intrinsic properties of indole hydrazide derivatives, which can then be correlated with their biological activity. DFT calculations are low-cost computational methods for predicting molecular structure and the relative stability of different isomers. nih.gov

DFT studies on indole-hydrazone derivatives have been used to determine the most stable conformations (e.g., E/Z isomers, syn/anti conformers) in different environments, such as in the gas phase or in various solvents. nih.gov For example, calculations have shown that while the ESyn form of certain indole hydrazones is more stable in the gas phase, the EAnti form gains extra stability in polar solvents. nih.gov This information is critical, as the conformation of a molecule can significantly impact its ability to bind to a receptor.

DFT is also employed to calculate various molecular properties, including the distribution of atomic charges, dipole moments, and frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.govnih.gov These calculations help in understanding charge transfer within the molecule, identifying electrophilic and nucleophilic sites, and predicting reaction mechanisms. nih.govacs.org

| Compound/Derivative | Calculated Property | Value | Significance | Reference |

|---|---|---|---|---|

| Indole hydrazone 3b | Dipole Moment | 5.7234 Debye | Highest polarity among studied compounds | nih.gov |

| Indole hydrazone 3a | Dipole Moment | 4.0533 Debye | Lower polarity | nih.gov |

| Deprotonated Indole Hydrazone Sensor | Energy Gap (ΔE) | 4.230 eV | Reduced band gap upon ion interaction | nih.govnih.gov |

| Neutral Indole Hydrazone Sensor | Energy Gap (ΔE) | 4.702 eV | Higher band gap in neutral state | nih.govnih.gov |

In Silico Pharmacokinetic Prediction (e.g., ADME)

A significant hurdle in drug development is poor pharmacokinetic properties, which relate to the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. rsc.org In silico ADME prediction tools are now widely used to evaluate the drug-likeness of novel compounds early in the discovery process, helping to identify candidates with favorable profiles and reduce late-stage failures. rsc.orgnih.gov

For various series of indole-based hydrazide-hydrazone derivatives, computational ADME predictions have been performed to assess their potential as orally bioavailable drugs. researchgate.netkent.edu.tr These studies often use established models like Lipinski's Rule of Five to evaluate properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net Many newly synthesized indole derivatives have been shown to have zero violations of Lipinski's rule, confirming their drug-like qualities. nih.gov

Online software can predict a range of ADME parameters, including human intestinal absorption, cell permeability (e.g., Caco-2), and whether the compound is a substrate for transporters like P-glycoprotein. rsc.org Studies have shown that many synthesized indole hydrazide derivatives are predicted to have high oral absorption and good cell permeability. nih.govrsc.orgiaps.org.in This predictive analysis is crucial for prioritizing which compounds should proceed to more resource-intensive in vitro and in vivo testing. researchgate.net

Virtual Screening Techniques for Novel Hit Identification

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. jetir.org This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. jetir.org Virtual screening can be either ligand-based, which uses the structure of known active compounds, or structure-based, which relies on the 3D structure of the biological target. nih.gov

Structure-based virtual screening, often employing molecular docking, has been successfully used to identify novel indole derivatives as potential inhibitors for various targets, including DNA gyrase in Mycobacterium tuberculosis and the main protease of SARS-CoV-2. nih.govnih.gov In these campaigns, millions of compounds from virtual libraries are docked into the target's binding site, and the top-scoring hits are selected for further evaluation. digitellinc.com This approach has yielded potent indole derivatives with inhibitory concentrations (IC₅₀) in the low micromolar or even nanomolar range. nih.gov

Pharmacophore-based screening is another powerful virtual screening technique. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. These models can be generated from a known ligand-receptor complex or a set of active molecules and then used as a 3D query to search compound databases for molecules that match the required features. mdpi.commdpi.com This method has been effective in discovering new potential inhibitors for various enzymes. mdpi.commdpi.com

Future Directions and Research Perspectives

Design and Synthesis of Novel Indole (B1671886) Hydrazide Scaffolds for Multi-Target Drug Discovery

The paradigm of "one drug, one target" has often proven insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov This has led to the rise of multi-target drug discovery, an approach that aims to design single molecules capable of modulating multiple biological targets simultaneously, thereby enhancing therapeutic efficacy and potentially reducing side effects. nih.gov The indole hydrazide scaffold, particularly that of 3-(1H-indol-3-yl)propanohydrazide, represents a promising starting point for the design of such multi-target-directed ligands (MTDLs). nih.gov

The inherent structural features of the indole ring allow it to mimic the structure of peptides and bind to a variety of enzymes. chula.ac.thresearchgate.net The propanoic hydrazide side chain offers a versatile linker that can be readily modified to introduce additional pharmacophoric elements, enabling interaction with different target proteins. Researchers have successfully synthesized novel indole-based compounds with multi-target activities. For instance, some indole derivatives have been designed to dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov Similarly, other indole-based compounds have been developed as multifunctional agents with anti-inflammatory and analgesic properties by targeting COX-2, 5-LOX, and TRPV1. bioworld.com

The design of novel scaffolds based on this compound could involve the strategic incorporation of moieties known to interact with specific targets. For example, by combining the indole hydrazide core with fragments known to inhibit kinases, histone deacetylases (HDACs), or other enzymes involved in disease pathogenesis, it is possible to create hybrid molecules with a desired multi-target profile. nih.gov The synthesis of a library of such derivatives would be the first step in identifying lead compounds for further optimization.

Development of Advanced Synthetic Methodologies for Enhanced Chemical Diversity and Efficiency

The exploration of the full therapeutic potential of this compound and its analogues hinges on the availability of efficient and versatile synthetic methods. Traditional synthetic routes often involve multiple steps, which can be time-consuming and may not be amenable to the generation of large, chemically diverse libraries of compounds. Therefore, the development of advanced synthetic methodologies is a crucial area of future research.

One promising approach is the use of one-pot, multi-component reactions. For instance, an efficient one-pot synthesis of indol-3-yl-glycines has been achieved through an uncatalyzed Friedel-Crafts reaction in water, highlighting the potential for more environmentally friendly and atom-economical processes. nih.gov Similar strategies could be adapted for the synthesis of this compound derivatives. The general synthesis of hydrazones often involves the refluxing of a hydrazide with an appropriate aldehyde or ketone. tandfonline.comresearchgate.net More advanced methods could involve the use of novel catalysts or reaction media to improve yields, reduce reaction times, and allow for a broader range of substrates.

Furthermore, the development of new synthetic routes to access the core 3,4-dihydro-1H- nih.govtandfonline.comoxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates demonstrates the ongoing innovation in indole chemistry. nih.gov Such advancements can be leveraged to create more complex and diverse indole-based scaffolds. The ability to efficiently generate a wide array of analogues of this compound is paramount for establishing robust structure-activity relationships (SAR) and for fine-tuning the biological activity and pharmacokinetic properties of lead compounds.

In-Depth Mechanistic Elucidation of Biological Activities at a Molecular and Cellular Level

While the indole hydrazide scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, a detailed understanding of the underlying mechanisms of action at the molecular and cellular level is often lacking for specific derivatives like this compound. chula.ac.thnih.govresearchgate.net Future research must focus on elucidating these mechanisms to guide the rational design of more potent and selective therapeutic agents.

Indole derivatives have been shown to exert their effects through various mechanisms. For example, some indole-based compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. rsc.org Others have been found to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in gene expression and are important targets in cancer therapy. nih.gov Indole hydrazone derivatives have also demonstrated potent inhibitory activity against carbonic anhydrases, a family of enzymes involved in various physiological and pathological processes. mdpi.com